![molecular formula C20H18INO B15175955 1-[2-([1,1'-Biphenyl]-4-yl)-2-oxoethyl]-4-methylpyridin-1-ium iodide CAS No. 6276-50-2](/img/structure/B15175955.png)
1-[2-([1,1'-Biphenyl]-4-yl)-2-oxoethyl]-4-methylpyridin-1-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 36402 is a compound of interest in various scientific fields due to its unique chemical properties and potential applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of NSC 36402 involves several steps, starting with the preparation of the necessary precursors. The exact synthetic route can vary, but it typically involves the use of specific reagents and catalysts under controlled conditions to ensure the desired chemical transformations occur. The reaction conditions, such as temperature, pressure, and solvent, are carefully optimized to maximize yield and purity.
Industrial Production Methods: In an industrial setting, the production of NSC 36402 is scaled up from laboratory methods. This involves using larger reactors and more efficient processes to produce the compound in bulk. The industrial production methods focus on cost-effectiveness, safety, and environmental sustainability.
Análisis De Reacciones Químicas
Types of Reactions: NSC 36402 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications.
Common Reagents and Conditions: The common reagents used in the reactions involving NSC 36402 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired outcomes.
Major Products: The major products formed from the reactions of NSC 36402 depend on the specific reaction conditions and reagents used. These products are often intermediates or final compounds used in further applications or studies.
Aplicaciones Científicas De Investigación
NSC 36402 has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in various synthetic processes. In biology, it is studied for its potential effects on cellular processes and its use in drug development. In medicine, NSC 36402 is investigated for its therapeutic potential in treating different diseases. In industry, it is used in the production of various chemicals and materials.
Mecanismo De Acción
The mechanism of action of NSC 36402 involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, which are studied to understand the compound’s effects. The exact molecular targets and pathways involved depend on the specific application and context of the research.
Comparación Con Compuestos Similares
NSC 36402 is compared with other similar compounds to highlight its unique properties and potential advantages. Similar compounds include those with similar chemical structures or functional groups. The comparison focuses on the differences in reactivity, stability, and applications, providing insights into why NSC 36402 may be preferred in certain contexts.
List of Similar Compounds:- NSC 706744
- NSC 725776 (Indimitecan)
- NSC 724998 (Indotecan)
These compounds share some similarities with NSC 36402 but also have distinct properties that make them suitable for different applications.
Propiedades
Número CAS |
6276-50-2 |
|---|---|
Fórmula molecular |
C20H18INO |
Peso molecular |
415.3 g/mol |
Nombre IUPAC |
2-(4-methylpyridin-1-ium-1-yl)-1-(4-phenylphenyl)ethanone;iodide |
InChI |
InChI=1S/C20H18NO.HI/c1-16-11-13-21(14-12-16)15-20(22)19-9-7-18(8-10-19)17-5-3-2-4-6-17;/h2-14H,15H2,1H3;1H/q+1;/p-1 |
Clave InChI |
QCMPJMYRFJRWAB-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC=[N+](C=C1)CC(=O)C2=CC=C(C=C2)C3=CC=CC=C3.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


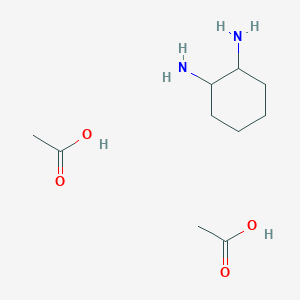

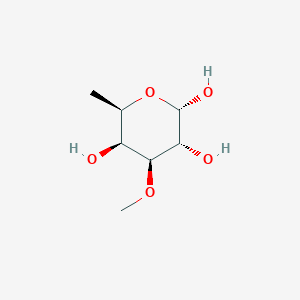




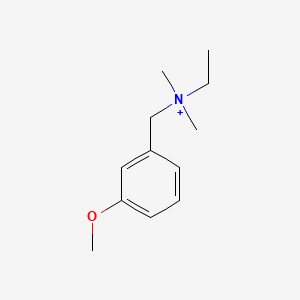
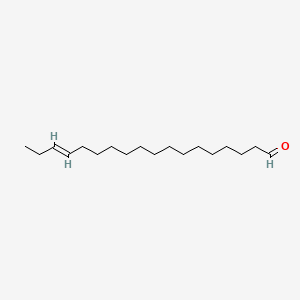
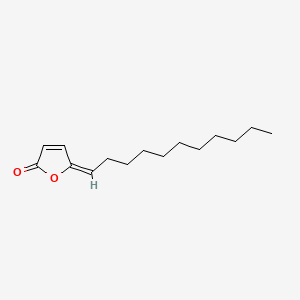
![[(3R,3aR,6R,6aR)-6-dodecanoyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] dodecanoate](/img/structure/B15175948.png)



